molecular formula C7H14Cl3NO B010269 2,2-Bis(2-chloroethyl)isoxazolidinium chloride CAS No. 101670-72-8

2,2-Bis(2-chloroethyl)isoxazolidinium chloride

Cat. No. B010269
M. Wt: 234.5 g/mol
InChI Key: PTYOMFDLQDODMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.

Mechanism Of Action

The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.

Biochemical And Physiological Effects

2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.

Scientific Research Applications

2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.

properties

CAS RN

101670-72-8

Product Name

2,2-Bis(2-chloroethyl)isoxazolidinium chloride

Molecular Formula

C7H14Cl3NO

Molecular Weight

234.5 g/mol

IUPAC Name

2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride

InChI

InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1

InChI Key

PTYOMFDLQDODMR-UHFFFAOYSA-M

SMILES

C1C[N+](OC1)(CCCl)CCCl.[Cl-]

Canonical SMILES

C1C[N+](OC1)(CCCl)CCCl.[Cl-]

synonyms

2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride

Origin of Product

United States

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